molecular formula C13H19NO B5462477 2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide

Cat. No.: B5462477
M. Wt: 205.30 g/mol
InChI Key: ISEUQNJOLAKDIS-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide is an organic compound with the molecular formula C15H23NO It is a derivative of propanamide, characterized by the presence of a methyl group and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpropanoyl chloride and 2-methylphenylethylamine.

    Reaction: The 2-methylpropanoyl chloride is reacted with 2-methylphenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be used to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide can be compared with other similar compounds, such as:

    2-methylpropanamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-phenylethylpropanamide: Lacks the methyl group, which can affect its reactivity and interactions.

    2-methyl-N-[1-(2-fluorophenyl)ethyl]propanamide: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Properties

IUPAC Name

2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)13(15)14-11(4)12-8-6-5-7-10(12)3/h5-9,11H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEUQNJOLAKDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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